molecular formula C9H16N4O2 B2641117 N-(sec-Butyl)-1-ethyl-4-nitro-1H-pyrazol-3-amine CAS No. 1429418-89-2

N-(sec-Butyl)-1-ethyl-4-nitro-1H-pyrazol-3-amine

Cat. No.: B2641117
CAS No.: 1429418-89-2
M. Wt: 212.253
InChI Key: KXSBNBFVCKCIRJ-UHFFFAOYSA-N
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Description

N-(sec-Butyl)-1-ethyl-4-nitro-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a secondary butyl group, an ethyl group, and a nitro group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(sec-Butyl)-1-ethyl-4-nitro-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-4-nitro-1H-pyrazole with sec-butylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form corresponding amines.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: The secondary butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride can be used as reducing agents.

    Substitution: Alkyl halides or sulfonates can be used in the presence of a base such as sodium hydride.

Major Products Formed:

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted pyrazoles depending on the substituent introduced.

Scientific Research Applications

N-(sec-Butyl)-1-ethyl-4-nitro-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(sec-Butyl)-1-ethyl-4-nitro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes or receptors. The secondary butyl and ethyl groups may influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

    N-(sec-Butyl)-1-ethyl-4-amino-1H-pyrazol-3-amine: Similar structure but with an amino group instead of a nitro group.

    N-(sec-Butyl)-1-methyl-4-nitro-1H-pyrazol-3-amine: Similar structure but with a methyl group instead of an ethyl group.

    N-(tert-Butyl)-1-ethyl-4-nitro-1H-pyrazol-3-amine: Similar structure but with a tertiary butyl group instead of a secondary butyl group.

Uniqueness: N-(sec-Butyl)-1-ethyl-4-nitro-1H-pyrazol-3-amine is unique due to the specific combination of functional groups attached to the pyrazole ring. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Biological Activity

N-(sec-Butyl)-1-ethyl-4-nitro-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological activity, including its mechanisms of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with a nitro group at position 4, and sec-butyl and ethyl groups at positions 1 and 3, respectively. This unique arrangement contributes to its interaction with various biological targets.

The biological activity of this compound can be attributed to its structural properties:

  • Nitro Group : The nitro group can participate in redox reactions, which may lead to the formation of reactive intermediates that interact with cellular components.
  • Pyrazole Ring : The pyrazole moiety is known for its ability to bind to enzymes and receptors, potentially inhibiting their activity.
  • Alkyl Substituents : The sec-butyl and ethyl groups may enhance the compound's lipophilicity, influencing its bioavailability and binding affinity to target proteins .

Anticancer Potential

Research into pyrazole derivatives has highlighted their anticancer properties. For example, compounds based on the pyrazole scaffold have demonstrated antiproliferative effects against several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) . The specific anticancer activity of this compound remains to be fully elucidated but is supported by the general trends observed in related compounds.

Study on Antitumor Activity

A recent study synthesized various pyrazole derivatives and evaluated their antitumor activities. Among these, compounds containing the 1H-pyrazole structure were noted for their ability to inhibit growth in multiple cancer types. The study indicated that modifications in the substituents significantly affected the potency of these compounds .

CompoundCancer TypeIC50 (µM)Reference
Compound ALung Cancer5.0
Compound BBreast Cancer2.5
This compoundTBDTBDTBD

Enzyme Inhibition Studies

Another area of investigation involves enzyme inhibition, particularly regarding cyclooxygenase (COX) enzymes. Pyrazole derivatives have been shown to inhibit COX activity, which is crucial in inflammatory processes. Although specific data on this compound is not available, its structural characteristics suggest it could exhibit similar inhibitory effects .

Properties

IUPAC Name

N-butan-2-yl-1-ethyl-4-nitropyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2/c1-4-7(3)10-9-8(13(14)15)6-12(5-2)11-9/h6-7H,4-5H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSBNBFVCKCIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NN(C=C1[N+](=O)[O-])CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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